3-Ethyl-2,2,3,4,4-pentamethylpentane
Description
3-Ethyl-2,2,3,4,4-pentamethylpentane is a highly branched alkane with the molecular formula C₁₂H₂₆, derived from pentane with ethyl and methyl substituents at positions 2, 3, and 2. Its steric congestion arises from multiple methyl and ethyl groups on adjacent carbons, leading to unique thermodynamic and physicochemical properties. This compound is structurally analogous to other branched alkanes, such as 2,2,3,3,4-pentamethylpentane and 3-ethyl-2,2,3,4-tetramethylpentane, but differs in substituent placement and branching density.
Properties
CAS No. |
66576-21-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C12H26/c1-9-12(8,10(2,3)4)11(5,6)7/h9H2,1-8H3 |
InChI Key |
IZNAUALMSCRPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3,4,4-pentamethylpentane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,3,4,4-pentamethylpentane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using reagents like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed
Halogenation: The major products are haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.
Oxidation: The oxidation of this compound can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
3-Ethyl-2,2,3,4,4-pentamethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Its interactions with biological membranes and proteins are studied to understand the effects of branched hydrocarbons on biological systems.
Medicine: Research into its potential as a solvent or carrier for drug delivery systems is ongoing.
Industry: It is used in the formulation of specialty fuels and lubricants due to its stability and low reactivity.
Mechanism of Action
As a hydrocarbon, 3-Ethyl-2,2,3,4,4-pentamethylpentane does not have a specific mechanism of action in biological systems. its physical properties, such as hydrophobicity and molecular size, influence its interactions with other molecules. In industrial applications, its branched structure contributes to its effectiveness as a fuel additive by improving combustion efficiency and reducing engine knocking.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include:
*Calculated based on formula.
Key Observations :
- Increasing methyl/ethyl substitution raises molecular weight and steric hindrance.
- Ethyl groups introduce longer alkyl chains, affecting van der Waals interactions and boiling points.
Thermodynamic Properties: Enthalpy of Formation
Group contribution (GC) models predict enthalpy of formation (ΔHf°) with varying accuracy for branched alkanes:
Insights :
Solubility and Partitioning: Abraham Model Parameters
Abraham solute descriptors (log $ P $, solubility) for branched alkanes:
| Compound Name | $ E $ (Excess molar refraction) | $ S $ (Polarity) | Source |
|---|---|---|---|
| 2,2,3,4,4-Pentamethylpentane | 4.270 | 3.509 | |
| 2,4-Dimethyl-4-ethylhexane | 4.265 | 3.505 | |
| 3,5-Dimethyloctane | 4.259 | 3.499 |
Trends :
- Higher branching correlates with increased $ E $ and $ S $, suggesting greater hydrophobicity and reduced solubility in polar solvents.
- Ethyl groups marginally elevate $ E $ compared to methyl-only analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
